N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(31-20)22-19(26)14-5-7-18(8-6-14)32(27,28)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSZKLLRIAMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring and a pyrrolidinylsulfonamide moiety. Its molecular formula is C₁₈H₃₁N₅O₃S, with a molecular weight of approximately 357.4 g/mol. The presence of the dimethoxyphenyl group contributes to its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) analysis suggests that the oxadiazole ring plays a critical role in enhancing the compound's anticancer efficacy by inducing apoptosis through mitochondrial pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound can bind to receptors that regulate cell cycle progression and apoptosis.
Case Studies and Experimental Data
- Antimicrobial Studies : A study demonstrated that the compound exhibited an IC50 value in the low micromolar range against Gram-positive bacteria. This suggests a potent antimicrobial effect that warrants further exploration for therapeutic applications in infectious diseases.
- Cytotoxicity Assays : In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The observed effects were linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- SAR Analysis : A comprehensive SAR analysis indicated that modifications to the dimethoxyphenyl group could enhance the bioactivity of the compound. Substituents at specific positions on the phenyl ring were found to improve both potency and selectivity for cancer cells over normal cells.
Tables Summarizing Biological Activity
| Activity Type | IC50 Value (µM) | Target |
|---|---|---|
| Antimicrobial | 5.0 | Gram-positive bacteria |
| Anticancer | 10.0 | Breast cancer cells |
| Antioxidant | 15.0 | ROS scavenging |
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11
Structural Features :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide .
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Key Findings :
Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1). LMM5, with a 4-methoxyphenylmethyl group, showed moderate activity (MIC: 32 µg/mL), while LMM11, bearing a furan-2-yl substituent, demonstrated enhanced potency (MIC: 8 µg/mL) . The bulkier cyclohexyl(ethyl)sulfamoyl group in LMM11 may improve membrane permeability compared to the benzyl(methyl)sulfamoyl group in LMM3.
Comparison with Target Compound :
The target compound replaces the 4-methoxyphenyl or furan substituents with a 3,5-dimethoxyphenyl group, which could enhance π-π stacking interactions with Trr1’s aromatic residues. The pyrrolidin-1-ylsulfonyl group, less sterically hindered than LMM11’s cyclohexyl-ethyl substituent, may further improve solubility and target access.
Antimicrobial 1,3,4-Oxadiazoles: OZE-II
Structural Features :
- OZE-II : N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide .
Key Findings :
OZE-II demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), increasing survival in a C. elegans-MRSA infection model. Its 3,5-dimethoxyphenyl group likely enhances hydrophobic interactions with bacterial targets, while the 4,4-dimethyloxazolidin-3-ylsulfonyl moiety contributes to stability under physiological conditions .
Comparison with Target Compound: The target compound shares the 3,5-dimethoxyphenyl group but substitutes the oxazolidine sulfonamide with a pyrrolidin-1-ylsulfonyl group.
Anticancer 1,3,4-Thiadiazoles
Structural Features :
Key Findings :
Compound 8e showed 55.71% inhibition of PC3 prostate cancer cells at 5 µM, attributed to its 3,4,5-trimethoxyphenyl group, which disrupts microtubule assembly .
Comparison with Target Compound :
While the target compound’s 3,5-dimethoxyphenyl group lacks the 4-methoxy substituent, this reduction in steric hindrance may allow better binding to kinase targets rather than tubulin. The oxadiazole core, more electron-deficient than thiadiazole, could increase reactivity toward nucleophilic residues in cancer-related enzymes.
Preparation Methods
Sulfonation of Benzoic Acid
The benzene ring is sulfonated at the para position using chlorosulfonic acid under controlled conditions.
Reaction Conditions :
Amine Coupling with Pyrrolidine
The chlorosulfonyl intermediate reacts with pyrrolidine to install the sulfonamide group.
Procedure :
Conversion to Acid Chloride
The benzoic acid is activated using thionyl chloride (SOCl₂):
- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1 eq) is refluxed with SOCl₂ (5 eq) for 3 hr.
- Excess SOCl₂ is removed under vacuum to yield 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (92% yield).
Synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-amine
Preparation of 3,5-Dimethoxybenzohydrazide
3,5-Dimethoxybenzoic acid is converted to its hydrazide via a two-step process:
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclodehydration to form the oxadiazole ring.
Optimized Protocol :
- 3,5-Dimethoxybenzohydrazide (1 eq) is heated with phosphorus oxychloride (POCl₃, 5 eq) at 100°C for 6 hr.
- The reaction is quenched with ice, neutralized with NaHCO₃, and extracted with ethyl acetate to yield 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (75% yield).
Amide Coupling to Assemble the Final Product
The acid chloride and oxadiazole amine are coupled using Schotten-Baumann conditions :
- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1 eq) in acetone is added to a solution of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1 eq) and NaOH (2 eq) in water.
- The mixture is stirred vigorously for 2 hr at 0°C.
- The precipitate is filtered and recrystallized from ethanol to afford the target compound (68% yield).
Analytical Characterization and Data
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 6.88 (s, 2H, ArH-OCH₃), 6.62 (s, 1H, ArH-OCH₃), 3.85 (s, 6H, OCH₃), 3.32–3.25 (m, 4H, pyrrolidine CH₂), 1.90–1.82 (m, 4H, pyrrolidine CH₂).
- HRMS (ESI) : m/z calcd for C₂₂H₂₃N₄O₆S [M+H]⁺ 479.1335; found 479.1338.
Purity Assessment :
Optimization and Challenges
Sulfonamide Formation
Early attempts using methanesulfonyl chloride instead of chlorosulfonic acid resulted in lower yields (45%) due to incomplete sulfonation. Excess pyrrolidine (1.5 eq) improved conversion but required careful pH control to avoid side products.
Oxadiazole Cyclization
Alternative dehydrating agents like polyphosphoric acid (PPA) gave comparable yields (73%) but required longer reaction times (12 hr). POCl₃ was preferred for its reproducibility.
Amide Coupling
Using HATU as a coupling agent in DMF increased the yield to 82% but introduced purification challenges. The Schotten-Baumann method provided a cleaner profile despite moderate yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
